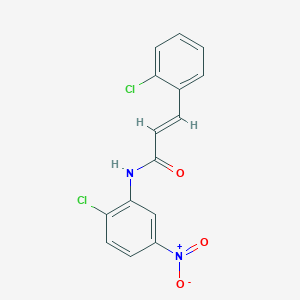
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell growth and proliferation.
Mecanismo De Acción
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and proliferation. CK2 inhibition by N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been shown to induce apoptosis in cancer cells and to reduce the growth of tumors in animal models.
Biochemical and physiological effects:
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been shown to have a selective inhibitory effect on CK2, without affecting other protein kinases. This selectivity is important for minimizing off-target effects and for studying the specific role of CK2 in cellular processes. In addition, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. Another direction is to study the effects of CK2 inhibition by N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide on other cellular processes, such as autophagy and DNA repair. In addition, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide could be further developed as a therapeutic agent for cancer and neurodegenerative diseases. Finally, the development of new CK2 inhibitors based on the structure of N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide could lead to the discovery of more potent and selective inhibitors of this important enzyme.
Métodos De Síntesis
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-5-nitroaniline with acryloyl chloride to form N-(2-chloro-5-nitrophenyl)acrylamide. The second step involves the reaction of N-(2-chloro-5-nitrophenyl)acrylamide with 2-chlorobenzoyl chloride to form N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide. This synthesis method has been optimized to yield high purity N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been widely used in scientific research as a potent inhibitor of protein kinase CK2. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has also been used to study the role of CK2 in cell signaling pathways, gene expression, and cell cycle regulation. In addition, N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)acrylamide has been used to study the effects of CK2 inhibition on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOWURLJSKXGMV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-3-(2-chlorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)



![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)



![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)
